Cas no 1087799-13-0 (3-3-(Cyclohexyloxy)phenylprop-2-enoic Acid)

3-3-(Cyclohexyloxy)phenylprop-2-enoic Acid structure
1087799-13-0 structure
Product Name:3-3-(Cyclohexyloxy)phenylprop-2-enoic Acid
CAS No:1087799-13-0
MF:C15H18O3
MW:246.301624774933
CID:5735185
PubChem ID:29018413
Update Time:2023-11-22

3-3-(Cyclohexyloxy)phenylprop-2-enoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-[3-(cyclohexyloxy)phenyl]-
    • 3-(3-(Cyclohexyloxy)phenyl)acrylic acid
    • 3-[3-(cyclohexyloxy)phenyl]prop-2-enoicacid
    • EN300-833066
    • AKOS008121072
    • 3-[3-(cyclohexyloxy)phenyl]prop-2-enoic acid
    • Z2588066616
    • EN300-70454
    • CS-0345081
    • 1087799-13-0
    • (2E)-3-[3-(CYCLOHEXYLOXY)PHENYL]PROP-2-ENOIC ACID
    • (E)-3-(3-cyclohexyloxyphenyl)prop-2-enoic acid
    • 3-3-(Cyclohexyloxy)phenylprop-2-enoic Acid
    • Inchi: 1S/C15H18O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7H2,(H,16,17)/b10-9+
    • InChI Key: RMEREZBDPISWSI-MDZDMXLPSA-N
    • SMILES: O(C1C=CC=C(/C=C/C(=O)O)C=1)C1CCCCC1

Computed Properties

  • Exact Mass: 246.125594432g/mol
  • Monoisotopic Mass: 246.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 412.6±20.0 °C at 760 mmHg
  • Flash Point: 153.5±15.3 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C
  • pka: 4.31±0.10(Predicted)

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